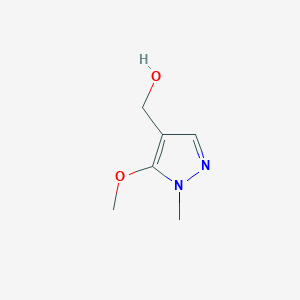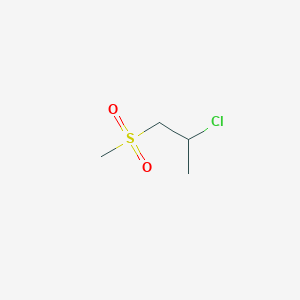
2-Chloro-1-methanesulfonylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-methanesulfonylpropane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chlorine atom and a methanesulfonyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-methanesulfonylpropane typically involves the reaction of propane with chlorinating agents in the presence of a methanesulfonyl group donor. One common method is the reaction of propane with thionyl chloride (SOCl₂) and methanesulfonyl chloride (CH₃SO₂Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-methanesulfonylpropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻), leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions, leading to different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.
Aplicaciones Científicas De Investigación
2-Chloro-1-methanesulfonylpropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-methanesulfonylpropane involves its reactivity towards nucleophiles and bases. The chlorine atom and the methanesulfonyl group are both reactive sites that can participate in various chemical transformations. The compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. In elimination reactions, the
Propiedades
Número CAS |
89166-24-5 |
|---|---|
Fórmula molecular |
C4H9ClO2S |
Peso molecular |
156.63 g/mol |
Nombre IUPAC |
2-chloro-1-methylsulfonylpropane |
InChI |
InChI=1S/C4H9ClO2S/c1-4(5)3-8(2,6)7/h4H,3H2,1-2H3 |
Clave InChI |
ORBQYRYNGVZSOV-UHFFFAOYSA-N |
SMILES canónico |
CC(CS(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


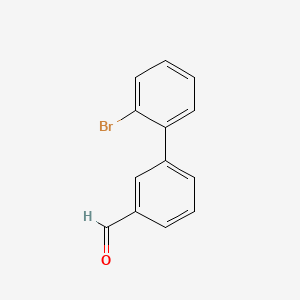
![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
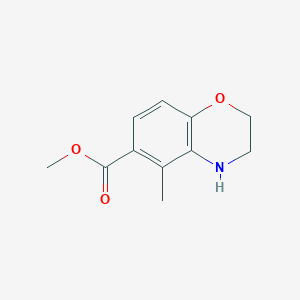
![1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13453401.png)
![3-[(4-Methoxyphenyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13453405.png)
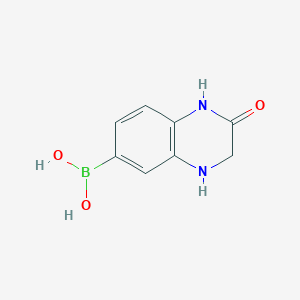

![4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13453425.png)
![2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13453434.png)
![3-Methyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13453437.png)
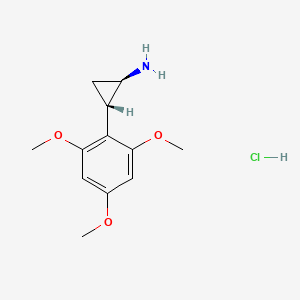

![tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B13453451.png)
